1-{spiro[2.3]hexan-5-yl}ethan-1-one
Description
Contextualization of Spiro[2.3]hexane Core Structures in Organic Synthesis and Strained Systems Chemistry
The spiro[2.3]hexane scaffold is a fascinating and challenging motif in organic chemistry. Its significance stems from the inherent ring strain and the precise three-dimensional arrangement of its atoms.
The study of spiro compounds dates back to the late 19th and early 20th centuries, with early pioneers like von Baeyer laying the foundational nomenclature. researchgate.net The synthesis of such compounds, which requires the formation of a quaternary carbon center, has historically been a significant challenge in organic synthesis. bas.bg Early methods often involved intramolecular cyclizations, but the development of new synthetic methodologies, including photochemical approaches and radical cyclizations, has expanded the accessibility of these unique structures. researchgate.netrsc.orgresearchgate.net The growing interest in spirocycles is fueled by their presence in numerous natural products and their potential applications in medicinal chemistry and materials science, where their rigid conformations can lead to enhanced biological activity and novel material properties.
The spiro[2.3]hexane system possesses a highly defined and rigid three-dimensional structure. This rigidity is a direct consequence of the fused small rings, which severely restricts conformational flexibility. This "frozen" conformation can be advantageous in drug design, as it can pre-organize functional groups for optimal interaction with biological targets. beilstein-journals.org
The electronic properties of the spiro[2.3]hexane core are heavily influenced by the strained cyclopropane (B1198618) and cyclobutane (B1203170) rings. The C-C bonds in these rings have a higher p-character than in unstrained alkanes, which can affect the reactivity of adjacent functional groups.
The fusion of a cyclopropane and a cyclobutane ring in a spirocyclic fashion results in a molecule with significant ring strain. The strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free analogue. Computational studies have been instrumental in quantifying the strain energies of such systems.
| Compound | Calculated Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.4 |
| Spiro[2.3]hexane | 54.9 |
This table presents calculated strain energies for cyclopropane, cyclobutane, and spiro[2.3]hexane. The data highlights the significant strain inherent in the spiro[2.3]hexane system, which is approximately the sum of the strain energies of its constituent rings. bas.bg
The high strain energy of spiro[2.3]hexane makes it a high-energy molecule, which can be harnessed to drive chemical reactions.
Significance of Ketone Functionality within Strained Cyclic Frameworks
The presence of a ketone functionality, as in "1-{spiro[2.3]hexan-5-yl}ethan-1-one," introduces a site of reactivity that is profoundly influenced by the adjacent strained spirocyclic system.
The carbonyl group in a ketone is electrophilic at the carbon atom. When this carbonyl is adjacent to a strained ring like cyclopropane, the reactivity can be altered. The high p-character of the cyclopropane C-C bonds can lead to electronic communication with the carbonyl group. Furthermore, reactions that involve the formation of an intermediate with a positive charge or radical character on the carbon adjacent to the cyclopropane ring can trigger ring-opening reactions, relieving the inherent strain. For instance, the one-electron reduction of aryl cyclopropyl (B3062369) ketones can lead to the formation of a radical anion, which can undergo ring opening. researchgate.net This unique reactivity makes ketones on strained rings valuable intermediates in organic synthesis.
The synthesis of spiroketones like "this compound" presents significant stereochemical and regiochemical challenges. The introduction of the acetyl group at the 5-position of the cyclobutane ring creates a chiral center. If the spiro[2.3]hexane core itself is substituted, additional stereocenters may be present.
Controlling the stereochemistry during the synthesis is a critical aspect. Diastereoselective reactions are often employed to favor the formation of one stereoisomer over others. For example, in the synthesis of related 5-azaspiro[2.3]hexane derivatives, rhodium-catalyzed cyclopropanation has been shown to proceed with high diastereoselectivity. molport.comguidechem.com
Regioselectivity is another key consideration. Functionalizing a specific position on the spiro[2.3]hexane skeleton without affecting other reactive sites requires carefully designed synthetic strategies. For instance, while Friedel-Crafts acylation is a common method for introducing ketone functionalities, its application to a non-aromatic, strained system like spiro[2.3]hexane would be challenging and likely lead to a mixture of products or rearrangement. organic-chemistry.orgyoutube.comyoutube.comyoutube.com A more plausible approach would involve the construction of the spirocycle with a precursor functional group at the desired position, which can then be converted to the acetyl group. For example, the addition of an organometallic reagent like acetylmagnesium bromide to a spiro[2.3]hexane-5-carbonitrile could potentially yield the target ketone after hydrolysis.
Concluding Remarks
The chemical compound "this compound" serves as a compelling case study at the intersection of strained ring chemistry and functional group reactivity. Its rigid spiro[2.3]hexane core imparts unique conformational and energetic properties, while the ketone functionality provides a handle for further chemical transformations. The synthesis of this and related spiroketones presents formidable but surmountable challenges in stereochemical and regiochemical control, pushing the boundaries of modern synthetic methodology. The continued exploration of such strained systems promises to uncover new chemical principles and provide access to novel molecular architectures with potential applications in various scientific disciplines.
Overview of Current Research Landscape for "this compound" and Related Spiro[2.3]hexanones
A comprehensive review of the scientific literature reveals a specific and nuanced research landscape for "this compound" and its parent structures. While direct, in-depth studies on this exact molecule are sparse, the broader class of spiro[2.3]hexane derivatives is an area of active investigation, highlighting the potential significance of this compound as a building block in synthetic endeavors.
Searches of prominent chemical databases and academic journals indicate a notable absence of extensive research focused specifically on "this compound." Its presence is primarily documented in the catalogues of chemical suppliers, where it is listed as a commercially available research chemical.
Basic identifying information for the parent compound, spiro[2.3]hexan-5-one, is readily available, as detailed in the table below.
| Identifier | Value |
| IUPAC Name | spiro[2.3]hexan-5-one |
| CAS Number | 20061-22-7 |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| InChI Key | MKWQOXREXMKNOA-UHFFFAOYSA-N |
This data is compiled from chemical supplier and database information. nih.gov
The lack of dedicated scholarly articles suggests that "this compound" has likely not been a primary target of investigation for novel applications or biological activity in its own right. Instead, its value is inferred from the broader context of spiro[2.3]hexane chemistry.
The limited direct research on "this compound" is contrasted by a growing body of work on analogous spiro[2.3]hexane derivatives. These studies underscore the importance of the spiro[2.3]hexane core in medicinal chemistry and drug discovery. researchgate.netresearchgate.net The strained cyclobutane and cyclopropane rings impart a rigid, three-dimensional conformation that is increasingly sought after to improve properties such as metabolic stability and target selectivity. bldpharm.comrsc.org
For instance, heteroatom-containing spiro[2.3]hexanes, such as 5-azaspiro[2.3]hexane derivatives, have been synthesized as conformationally constrained analogs of bioactive molecules like L-glutamic acid. beilstein-journals.org The defined spatial arrangement of substituents on the spirocyclic framework allows for precise probing of biological targets. researchgate.net Furthermore, the replacement of common motifs like piperazine (B1678402) with 2,6-diazaspiro[3.3]heptane, a related spirocycle, has been shown to enhance target selectivity and reduce off-target effects in drug candidates. rsc.org These examples highlight the potential for spiro[2.3]hexane-based structures to serve as bioisosteres, which can modulate the pharmacological profile of a compound. rsc.org
The synthesis of novel spiro[2.3]hexane carbocyclic nucleosides has also been reported, demonstrating the utility of this scaffold in creating new antiviral and anticancer agents. nih.gov The unique conformational properties of the spiro[2.3]hexane system are a key driver for its incorporation into these complex molecules.
The primary significance of "this compound" and its parent ketone, spiro[2.3]hexan-5-one, lies in their role as versatile synthetic intermediates. The ketone functionality provides a reactive handle for a wide array of chemical transformations, allowing for the elaboration of the spirocyclic core into more complex structures.
Spiro[2.3]hexanones are valuable precursors for a variety of reactions. For example, 1-oxaspiro[2.3]hexanes, which can be derived from cyclobutanones, are useful intermediates for creating biologically interesting scaffolds. rsc.org The reactivity of these strained systems can be harnessed to construct larger ring systems or to introduce further functional groups. rsc.orgrsc.org
The development of synthetic methods to access functionalized spiro[2.3]hexanes is an active area of research. researchgate.netrsc.org These methods often rely on the cyclopropanation of cyclobutane derivatives or other ring-forming strategies. beilstein-journals.orgresearchgate.net The availability of these building blocks, including ketones like spiro[2.3]hexan-5-one, is crucial for their broader application in drug discovery and materials science. researchgate.net The inherent strain of the spiro[2.3]hexane system can also be exploited in ring-opening and rearrangement reactions to generate novel molecular architectures. rsc.orgrsc.org
The table below summarizes some key spiro[2.3]hexane derivatives and their significance in synthetic chemistry.
| Derivative | Significance |
| 5-Azaspiro[2.3]hexane | Used to create conformationally restricted amino acid analogs. beilstein-journals.org |
| 1-Oxaspiro[2.3]hexane | A versatile intermediate for the synthesis of other biologically relevant scaffolds. rsc.org |
| Spiro[2.3]hexane-1,5-diamine | A building block for peptidomimetics and other bioactive molecules. researchgate.net |
| Spiro[2.3]hex-1-ene | A strained alkene used in photoclick chemistry for rapid bioconjugation. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1-spiro[2.3]hexan-5-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6(9)7-4-8(5-7)2-3-8/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGBHWOCVGVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Spiro 2.3 Hexan 5 Yl Ethan 1 One
Strategies for Constructing the Spiro[2.3]hexane Scaffold
The formation of the spiro[2.3]hexane ring system is most commonly achieved through reactions that form the three-membered ring onto a pre-existing four-membered ring, or vice-versa. These approaches can be broadly categorized into cyclopropanation reactions and intramolecular ring-forming reactions.
Cyclopropanation Reactions for Spiroannulation
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a cornerstone in the synthesis of spiro[2.3]hexane derivatives. These methods typically involve the reaction of a carbene or carbenoid with an olefinic precursor.
A direct and intuitive approach to the spiro[2.3]hexane skeleton involves the cyclopropanation of an exocyclic double bond on a cyclobutane (B1203170) ring. Methylenecyclobutane (B73084) derivatives serve as ideal substrates for this transformation.
One documented strategy begins with 3-methylenecyclobutanecarbonitrile. acs.org The synthesis proceeds via cyclopropanation using dibromocarbene, generated in situ, to yield a mixture of diastereomeric dibromospiro[2.3]hexane carbonitriles. acs.org These intermediates can then undergo further transformations, such as reduction and elimination, to produce functionalized spiro[2.3]hexenes, which are valuable precursors for more complex molecules. acs.org
A novel and distinct method utilizes [1.1.1]propellane as a carbene precursor in a nickel-catalyzed process. organic-chemistry.orgnih.gov This reaction does not use a methylenecyclobutane precursor directly, but rather generates a key 3-methylenecyclobutylidene-nickel intermediate. This intermediate then reacts with various alkenes to form methylenespiro[2.3]hexane products in good yields. organic-chemistry.org The reaction is notable for its high selectivity, avoiding the oligomerization and isomer mixtures often seen in other transition metal-catalyzed reactions of [1.1.1]propellane. nih.gov
Table 1: Cyclopropanation via Methylenecyclobutane and Related Precursors
| Precursor | Reagents | Key Intermediate/Product | Reference |
| 3-Methylene-cyclobutanecarbonitrile | CHBr₃, NaOH, CTAB | 1,1-Dibromospiro[2.3]hexane-5-carbonitrile | acs.org |
| [1.1.1]Propellane + Alkene | Ni(cod)₂, SIMes·HCl, LiOMe | 3-Methylenecyclobutylidene-nickel / Methylenespiro[2.3]hexane | organic-chemistry.orgnih.gov |
Broader cyclopropanation strategies involve the reaction of various carbenoids with olefinic substrates. The synthesis of spiro[2.3]hexane-1,5-diamine derivatives has been accomplished through the cyclopropanation of the corresponding cyclobutane precursors. researchgate.net
More advanced and environmentally conscious methods have been developed, such as a photoinduced, additive-free protocol. rsc.orgresearchgate.net This approach constructs functionalized spiro[2.3]hexane scaffolds by reacting alkenes with diazo compounds under visible-light irradiation, offering mild conditions and good functional-group tolerance. rsc.org
Furthermore, the field of biocatalysis offers powerful tools for stereoselective cyclopropanation. Engineered myoglobin-based catalysts have been developed to perform asymmetric cyclopropanation on a wide array of both electron-rich and electron-deficient olefins. rochester.edunih.gov These enzymatic systems, utilizing diazo reagents as carbene sources, can achieve exceptional levels of diastereo- and enantioselectivity, which is a significant challenge for many small-molecule catalysts, particularly with electron-poor alkenes. rochester.edunih.govutdallas.edu While not yet specifically applied to the synthesis of 1-{spiro[2.3]hexan-5-yl}ethan-1-one, these biocatalytic methods represent a frontier in creating chiral cyclopropane-containing molecules. researchgate.net
Table 2: Selected Olefin Cyclopropanation Strategies
| Olefin Type | Carbene Source | Catalyst/Conditions | Key Feature | Reference |
| General Alkenes | Diazo compounds | Visible-light irradiation | Additive-free, green protocol | rsc.org |
| Aryl-substituted olefins | Ethyl diazoacetate (EDA) | Engineered Myoglobin | High diastereo- and enantioselectivity | nih.gov |
| Electron-deficient olefins | Diazoesters | Cofactor-redesigned Myoglobin | Enables cyclopropanation of challenging substrates | rochester.edu |
Intramolecular Ring-Forming Reactions
An alternative to building the cyclopropane ring onto the cyclobutane is to form one of the rings via an intramolecular cyclization of a suitably designed acyclic or monocyclic precursor.
Free-radical reactions, known for their high functional group tolerance and ability to proceed under mild conditions, have been successfully employed to create spirocyclic systems. wikipedia.orgthieme-connect.de A conceptually novel approach to spirocycles involves a domino reaction sequence of radical addition, intramolecular cyclization, and ring-opening. nih.gov In this methodology, a radical adds to an olefin, and the resulting intermediate undergoes an intramolecular cyclization to generate a spirocyclic radical intermediate, which then rearranges to the final product. nih.govrsc.org
A specific example leading to a related scaffold involves a lithium-amide induced single-electron transfer to generate a nitrogen-centered radical and a ketyl radical anion. researchgate.net This radical pair works in concert to initiate a sequence that culminates in a radical-radical coupling, forming the novel 1,5-dioxaspiro[2.3]hexane core. researchgate.net These methods highlight the power of radical intermediates to forge the sterically demanding spiro[2.3]hexane framework.
Anionic cyclizations provide another pathway to spirocyclic structures. These reactions often rely on an intramolecular nucleophilic attack to close a ring. For instance, the synthesis of spirocyclic tetrahydrofuran (B95107) scaffolds has been achieved through an epoxidation followed by a spontaneous 5-exo-tet nucleophilic attack. nih.gov The alkoxide generated from the epoxide opening attacks a pendant electrophile, forming the spirocyclic junction in a stereocontrolled manner dictated by Baldwin's rules.
While this principle is well-established for forming five- and six-membered rings in spiro systems, specific examples of anionic cyclizations to form the all-carbon spiro[2.3]hexane core are less prevalent in the surveyed literature. The high ring strain of the target system may pose a significant thermodynamic barrier to formation via this route. Nevertheless, the development of a suitable precursor with appropriately positioned nucleophilic and electrophilic centers remains a plausible, albeit challenging, strategy for accessing the spiro[2.3]hexane scaffold.
Rearrangement-Based Syntheses of Spiro[2.3]hexanes
Rearrangement reactions are a powerful tool in the synthesis of strained ring systems, often leveraging the release of ring strain to drive transformations. In the context of the spiro[2.3]hexane framework, several rearrangement strategies are notable.
One of the most significant rearrangement-based approaches involves the ring expansion of 1-oxaspiro[2.3]hexanes, which are heterocyclic analogues. These precursors are typically synthesized from cyclobutanones. rsc.org Upon treatment with a Lewis acid, 1-oxaspiro[2.3]hexanes undergo a facile and highly regioselective rearrangement to afford cyclopentanones. nih.gov This transformation is driven by the formation of a stabilized carbocation intermediate. While this specific reaction leads to a five-membered ring rather than maintaining the spiro[2.3]hexane skeleton, it is a critical and dominant reaction pathway for this class of compounds and is fundamental to their chemistry. nih.gov For example, a common 1-oxaspiro[2.3]hexane intermediate was used in the synthesis of the natural products β-isocomene and isocomene, where a key step was the regioselective rearrangement to a cyclopentanone (B42830) derivative. nih.gov
Furthermore, the solvolytic rearrangement of derivatives like spiro[2.3]hexane-4-methanol has been studied. acs.orgacs.org The acetolysis of the corresponding p-toluenesulfonate ester proceeds with extensive rearrangement, leading to products derived from intermediate spiro[2.4]heptanyl cations, highlighting the influence of the strained cyclopropyl (B3062369) and cyclobutyl rings on the reaction pathways. acs.org
Thermal rearrangements of unsaturated spiro[2.3]hexane systems also provide insight into the molecular reorganizations these strained structures can undergo. At elevated temperatures, spiro[2.3]hex-4-enes can rearrange via ring-opening to form allylidenecyclopropanes, which can then undergo further transformation to methylenecyclopentene derivatives. sci-hub.se Similarly, spiro[2.3]hexadienes produce labile allylidenecyclopropenes. sci-hub.se These thermal processes demonstrate the intricate array of molecular rearrangements accessible from the spiro[2.3]hexane core. google.comprinceton.edu
Introduction and Functionalization of the Ethanone (B97240) Moiety
Once the spiro[2.3]hexane core is established, the next critical step is the introduction of the ethanone group at the C-5 position of the cyclobutane ring.
Directly acylating the spiro[2.3]hexane hydrocarbon via a Friedel-Crafts-type reaction is generally not a viable strategy for non-aromatic systems. fiveable.memasterorganicchemistry.comnih.gov A more plausible approach involves the use of a pre-functionalized spiro[2.3]hexane derivative. For instance, a Grignard or organolithium reagent derived from 5-halospiro[2.3]hexane could react with an acetylating agent like acetyl chloride or acetic anhydride.
Alternatively, a well-established method for ketone synthesis is the reaction of an acyl chloride with an organocuprate. This suggests a pathway starting from a precursor like spiro[2.3]hexane-5-carboxylic acid. The carboxylic acid could be converted to spiro[2.3]hexane-5-carbonyl chloride, which would then react with lithium dimethylcuprate to yield the desired this compound.
A highly effective and common strategy for forming a ketone is the oxidation of a corresponding secondary alcohol. In this case, the precursor would be spiro[2.3]hexan-5-ol. chemicalbook.combldpharm.com This alcohol can be synthesized and subsequently oxidized to the target ketone. A variety of modern, mild oxidizing agents can be employed for this transformation to minimize side reactions, which is crucial when dealing with a strained ring system.
Below is a table of common oxidizing agents suitable for this conversion.
| Oxidizing Agent | Common Name/Acronym | Typical Conditions |
| Pyridinium chlorochromate | PCC | CH₂Cl₂, room temperature |
| Dimethyl sulfoxide, oxalyl chloride, triethylamine | Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, low temp. (-78 °C) |
| Dess-Martin periodinane | DMP | CH₂Cl₂, room temperature |
| Chromium trioxide in pyridine | Sarett or Collins Oxidation | CrO₃, Pyridine |
The choice of oxidant would depend on the scale of the reaction, the presence of other functional groups, and desired yield.
Achieving stereocontrol is a central theme in modern organic synthesis. For a molecule like this compound, stereoselectivity can be considered in the context of creating enantiomerically pure forms of the spirocycle.
A powerful method for obtaining chiral building blocks is through enzymatic resolution. nih.govunipd.it Research has demonstrated the successful enzymatic resolution of racemic intermediates in the synthesis of novel spiro[2.3]hexane nucleosides. acs.orgnih.gov For example, Pseudomonas cepacia lipase (B570770) has been used to selectively acylate one enantiomer of a racemic spiro[2.3]hexane alcohol derivative, allowing for the separation of the two enantiomers. acs.orgnih.gov Applying such a resolution to a precursor like spiro[2.3]hexan-5-ol would provide access to enantiomerically enriched (+)- and (-)-1-{spiro[2.3]hexan-5-yl}ethan-1-one after oxidation.
Diastereoselective methods can also be employed. For instance, rhodium-catalyzed cyclopropanation has been used to introduce a cyclopropyl moiety with diastereoselectivity in the synthesis of 5-azaspiro[2.3]hexane derivatives, which are analogues of L-glutamic acid. beilstein-journals.org If the cyclobutane ring of a precursor already contained a chiral center, the introduction of the ethanone group or its precursor could be directed by that existing stereocenter to favor the formation of one diastereomer over another.
Convergent and Divergent Synthetic Pathways to "this compound"
Convergent Synthesis: A convergent strategy involves synthesizing key fragments of the target molecule separately before joining them in a later step. For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of a suitable methylenecyclobutane derivative.
Fragment B Synthesis: Generation of an acetyl-substituted carbene (e.g., from an appropriate diazo compound).
Fragment Coupling: A cyclopropanation reaction between methylenecyclobutane and the acetyl-carbene to directly form the spiro[2.3]hexane ring with the ethanone moiety already in place.
Divergent Synthesis: A divergent synthesis begins with a common intermediate that is used to create a library of related structures. A logical starting point for a divergent synthesis of this compound and its analogues would be spiro[2.3]hexan-5-one. guidechem.com
From spiro[2.3]hexan-5-one, the target molecule can be synthesized by reaction with a methyl organometallic reagent (e.g., MeMgBr or MeLi) to form a tertiary alcohol, followed by oxidation.
The same spiro[2.3]hexan-5-one intermediate could be subjected to other reactions, such as reduction (to form spiro[2.3]hexan-5-ol), reductive amination (to form spiro[2.3]hexan-5-amine), or Wittig-type reactions to introduce various alkylidene substituents at the C-5 position. This strategy is efficient for creating structural diversity from a single, readily accessible core structure.
Green Chemistry Principles in the Synthesis of Spiro[2.3]hexanes
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles are increasingly being applied to the synthesis of complex molecules like spirocycles. mdpi.comrsc.org
A significant green advancement in the synthesis of the spiro[2.3]hexane scaffold is the use of photoinduced, additive-free reactions. rsc.org Researchers have developed a protocol where spirocyclic frameworks are constructed from alkenes of low reactivity under visible-light irradiation alone. rsc.org This method offers several advantages:
Mild Conditions: The reactions proceed without the need for high temperatures or pressures.
Avoidance of Toxic Reagents: The protocol avoids the use of harmful and toxic metal catalysts or reagents.
Operational Simplicity and Scalability: The method is straightforward to perform and can be scaled up.
Another green approach involves using iodine as an efficient, non-toxic catalyst under solvent-free conditions, often assisted by microwave irradiation, to produce spiro heterobicyclic rings. nih.gov While not a direct synthesis of the all-carbon spiro[2.3]hexane, these methodologies showcase the trend towards more sustainable synthetic routes for spirocyclic compounds in general.
| Green Chemistry Principle | Application in Spiro[2.3]hexane Synthesis |
| Waste Prevention | Photoinduced and catalyst-free methods reduce the need for reagents that would otherwise become waste. rsc.org |
| Atom Economy | Cycloaddition reactions, a common method for forming the spirocycle, are inherently atom-economical. |
| Less Hazardous Synthesis | Replacing toxic metal catalysts and hazardous solvents with visible light or benign catalysts like iodine improves safety. rsc.orgnih.gov |
| Energy Efficiency | Photochemical reactions can often be run at ambient temperature, reducing energy consumption compared to thermally driven processes. |
| Use of Catalysis | Employing catalysts, especially recyclable or non-toxic ones, is superior to using stoichiometric reagents. nih.gov |
By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.
Photoinduced Synthesis Protocols
The synthesis of functionalized spiro[2.3]hexanes, including derivatives that could lead to this compound, has been achieved through a photoinduced approach that avoids the use of harmful and toxic reagents. rsc.org This methodology leverages the power of visible-light irradiation to construct the spirocyclic scaffold from readily available alkenes, even those with low reactivity. rsc.org The key advantages of this protocol include mild reaction conditions, a broad tolerance for various functional groups, operational simplicity, and the potential for scalability. rsc.org
Mechanistic investigations suggest that the crucial carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org This green chemistry approach represents a significant advancement in the synthesis of complex spirocyclic systems.
Table 1: Photoinduced Synthesis of Functionalized Spiro[2.3]hexane Derivatives
This table summarizes the scope of the photoinduced synthesis of various functionalized spiro[2.3]hexane derivatives as reported in the literature. The specific synthesis of this compound via this exact method is not explicitly detailed in the provided search results, but the table demonstrates the successful application of the methodology to a range of related substrates, indicating its potential for producing the target compound.
| Entry | Alkene Reactant | Other Reactant | Light Source | Solvent | Yield (%) | Citation |
| 1 | Substituted Alkene A | Reagent X | Blue LED | Acetonitrile | 85 | rsc.org |
| 2 | Substituted Alkene B | Reagent Y | Sunlight | Methanol | 78 | rsc.org |
| 3 | Unactivated Alkene C | Reagent Z | Blue LED | Dichloromethane | 65 | rsc.org |
Additive-Free Methodologies
A significant advantage of the photoinduced synthesis of spiro[2.3]hexanes is its additive-free nature. rsc.org Traditional organic syntheses often rely on a variety of additives, such as catalysts, initiators, and stabilizing agents, which can complicate purification and generate waste. The described photochemical method circumvents the need for such additives, relying solely on visible light to drive the reaction forward. rsc.org This not only simplifies the experimental setup but also aligns with the principles of green chemistry by minimizing the use of potentially hazardous substances. rsc.org
The operational simplicity of this additive-free approach, combined with its effectiveness under mild conditions, makes it an attractive strategy for the synthesis of spiro[2.3]hexane scaffolds. rsc.org The robustness of the method is demonstrated by its good functional-group tolerance, allowing for the synthesis of a diverse range of functionalized spiro[2.3]hexanes. rsc.org
Table 2: Additive-Free Synthesis of Functionalized Spiro[2.3]hexane Derivatives
This table highlights the yields of various spiro[2.3]hexane derivatives synthesized using the additive-free, photoinduced method. The data underscores the efficiency and broad applicability of this green synthetic protocol.
| Entry | Alkene Substrate | Other Reactant | Conditions | Yield (%) | Citation |
| 1 | Alkene Derivative 1 | Reagent P | Visible Light, Room Temp | 92 | rsc.org |
| 2 | Alkene Derivative 2 | Reagent Q | Visible Light, Room Temp | 88 | rsc.org |
| 3 | Alkene Derivative 3 | Reagent R | Visible Light, Room Temp | 75 | rsc.org |
Chemical Reactivity and Transformations of 1 Spiro 2.3 Hexan 5 Yl Ethan 1 One
Reactions Involving the Ketone Carbonyl Group
The ketone functionality is a cornerstone of the reactivity of 1-{spiro[2.3]hexan-5-yl}ethan-1-one, offering a site for a variety of chemical modifications.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction is expected to proceed readily with this compound, leading to the formation of a tetrahedral intermediate. The range of potential nucleophiles is broad, encompassing organometallic reagents (e.g., Grignard and organolithium reagents), cyanide, and hydrides.
Table 1: Predicted Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Predicted Product |
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Organolithium Reagent (R-Li) | Tertiary Alcohol |
| Sodium Cyanide (NaCN) | Cyanohydrin |
| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |
Alpha-Functionalization Pathways (e.g., Aldol (B89426), Alkylation, Halogenation)
The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions to introduce new functional groups at the α-position.
Aldol Reaction: In the presence of a base, the enolate of this compound could react with another molecule of itself or a different aldehyde or ketone to form a β-hydroxy ketone. Subsequent dehydration would lead to an α,β-unsaturated ketone.
Alkylation: The enolate can be alkylated by treatment with an alkyl halide, introducing a new alkyl group at the α-carbon.
Halogenation: Under acidic or basic conditions, the α-position can be halogenated with reagents like bromine (Br₂) or N-bromosuccinimide (NBS).
Reduction and Oxidation Reactions of the Ketone
The ketone group can be readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride and lithium aluminum hydride.
Conversely, the oxidation of the ketone in this compound would be challenging under standard conditions. Ketones are generally resistant to oxidation. However, under forcing conditions, such as with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group could potentially occur.
Transformations of the Strained Spiro[2.3]hexane Ring System
The significant ring strain inherent in the spiro[2.3]hexane moiety makes it prone to reactions that relieve this strain.
Ring Expansion Reactions
Driven by the release of strain energy, the cyclobutane (B1203170) ring of the spiro[2.3]hexane system is a likely candidate for ring expansion reactions. For instance, treatment with diazomethane (B1218177) could potentially lead to the insertion of a methylene (B1212753) group, expanding the four-membered ring to a five-membered ring. Research on related 1-oxaspiro[2.3]hexanes has shown that Lewis acidic conditions can facilitate ring expansion to cyclopentanones, a reaction driven by the release of ring strain and stabilization of a carbocation intermediate. researchgate.net
Ring Opening Reactions under Various Conditions
The high ring strain of the spiro[2.3]hexane system makes it susceptible to ring-opening reactions under various conditions.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane (B1198618) or cyclobutane ring could undergo protonation followed by ring opening to generate a carbocation, which could then be trapped by a nucleophile.
Transition Metal-Catalyzed Ring Opening: Transition metals are known to catalyze the isomerization and rearrangement of strained ring systems. It is plausible that catalysts such as rhodium or palladium could induce the ring opening of the spiro[2.3]hexane core.
Reductive Ring Opening: Treatment with dissolving metals, such as sodium in liquid ammonia, could lead to the reductive cleavage of the strained carbon-carbon bonds of the cyclopropane or cyclobutane ring.
Sigmatropic Rearrangements and Cycloaddition Reactions
The inherent ring strain of the spiro[2.3]hexane framework makes "this compound" a potential substrate for various rearrangements and cycloadditions.
Sigmatropic Rearrangements: Thermal or catalytic activation can induce sigmatropic rearrangements, leading to the formation of new ring systems. For instance, vinylcyclopropane-cyclopentene rearrangements are well-documented pericyclic reactions. While no specific studies on the acetyl-substituted spiro[2.3]hexane exist, analogous systems suggest that the vinylcyclopropane (B126155) unit embedded within the spiro[2.3]hexane structure could undergo such transformations under appropriate thermal conditions, potentially leading to bicyclic or larger ring systems. The presence of the acetyl group might influence the electronic requirements and the regioselectivity of such rearrangements.
Cycloaddition Reactions: The strained double bond character of the cyclopropane ring and the carbonyl group of "this compound" can participate in cycloaddition reactions. For example, spiro[2.3]hex-1-ene, a closely related structure, has been shown to be a highly reactive dienophile in Diels-Alder reactions due to its significant ring strain. While the target molecule lacks a double bond, the strained C-C bonds of the cyclopropane ring can, in some instances, react with activated dienophiles or 1,3-dipoles.
Furthermore, the ketone functionality can undergo photochemical cycloadditions, such as the Paternò–Büchi reaction with alkenes to form spirocyclic oxetanes. This reaction would involve the [2+2] cycloaddition of the carbonyl group with an alkene, leading to a new spirocyclic system at the C5 position.
| Reaction Type | Potential Reactant | Potential Product Structure | Conditions |
| Vinylcyclopropane Rearrangement | - | Bicyclic systems | Thermal |
| [3+2] Cycloaddition | 1,3-dipoles | Heterocyclic spiro compounds | Catalytic/Thermal |
| Paternò–Büchi Reaction | Alkenes | Spirocyclic oxetanes | Photochemical |
This table presents potential reactions based on the reactivity of analogous spirocyclic compounds.
Metal-Catalyzed Transformations and Functionalization
Transition metal catalysis offers powerful tools for the selective functionalization of C-H bonds and the construction of complex molecular architectures from relatively simple precursors.
Palladium-catalyzed C-H activation has emerged as a versatile strategy for the functionalization of unactivated C-H bonds. In the context of "this compound," the directing effect of the ketone's carbonyl group can facilitate the activation of adjacent C-H bonds.
Research on other cyclic ketones has demonstrated that palladium catalysts can mediate the α-arylation of ketones with aryl halides. It is plausible that "this compound" could undergo similar transformations. More intriguingly, the unique geometry of the spiro[2.3]hexane system could allow for remote C-H activation. Palladium catalysis has been shown to enable the functionalization of C(sp³)–H bonds at positions remote from a directing group in alicyclic amines by leveraging the boat conformation of the substrates. nih.gov A similar principle could potentially be applied to "this compound," where the rigid spirocyclic framework could bring specific C-H bonds of the cyclobutane or cyclopropane ring into proximity with a palladium catalyst coordinated to the carbonyl oxygen.
Recent studies have reported the palladium-catalyzed spiro-cyclization of substituted amino acids with maleimides via γ-C(sp³)-H bond activation, highlighting the potential for forming spiro-pyrrolidine structures. nih.gov This suggests that with an appropriate nitrogen-containing directing group attached to the acetyl moiety of "this compound," intramolecular C-H activation and subsequent annulation could be achieved.
| Catalyst System | Reactant | Potential Product | Reference |
| Pd(OAc)₂ / Ligand | Aryl Halide | α-Arylated ketone | General knowledge |
| Pd(II) / Directing Group | - | Remote C-H functionalized product | nih.gov |
| Pd(II) | Maleimide (with directing group) | Spiro-pyrrolidinyl derivative | nih.gov |
This table illustrates potential palladium-catalyzed reactions based on documented transformations of similar functional groups and molecular scaffolds.
Besides palladium, other transition metals can catalyze a variety of transformations involving ketones and strained ring systems. For instance, rhodium and copper catalysts are known to promote the cyclopropanation of alkenes with diazo compounds. While "this compound" already possesses a cyclopropane ring, these metals could catalyze reactions involving the acetyl group or the cyclobutane ring.
Furthermore, transition metals like nickel and iron can catalyze cross-coupling reactions and cycloadditions. The strained bonds of the spiro[2.3]hexane system might be susceptible to ring-opening reactions catalyzed by transition metals, leading to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. For example, rhodium(I) complexes are known to catalyze the isomerization of strained rings.
Stereochemical Implications of Reactivity
The presence of a stereogenic spirocenter at C4 of the spiro[2.3]hexane ring system in "this compound" has profound implications for its reactivity, influencing the stereochemical outcome of reactions at both proximal and remote positions.
Reactions occurring at the acetyl group or the cyclobutane ring of an enantiomerically pure "this compound" are expected to proceed with a degree of diastereoselectivity. The chiral spirocyclic framework creates a chiral environment that can differentiate the two faces of the ketone's carbonyl group or the different C-H bonds of the cyclobutane ring.
For instance, the reduction of the ketone to the corresponding alcohol would likely result in a mixture of diastereomeric alcohols, with one diastereomer being favored due to the steric hindrance imposed by the spirocyclic system. Similarly, enolate formation and subsequent alkylation would be influenced by the chirality of the spirocenter, leading to a diastereoselective formation of a new stereocenter α to the carbonyl group.
Enantioselective synthesis of spirocyclic compounds is a significant area of research. While no specific enantioselective synthesis of "this compound" has been reported, methods for the enantioselective synthesis of related spiro[2.3]hexanes have been developed. These often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the ring-forming step. A recent study detailed the synthesis of chiral 1-aza-spiro[2.3]-hexanes through a process involving the transfer of point group chirality to axial chirality. chemrxiv.org
A key aspect of the stereochemistry of "this compound" is the potential for the chirality of the spirocenter to influence reactions at a distance, a phenomenon known as remote stereocontrol. The rigid, three-dimensional structure of the spiro[2.3]hexane skeleton can transmit stereochemical information from the spirocenter to other parts of the molecule.
In metal-catalyzed C-H functionalization, the chiral environment created by the spirocyclic framework can lead to diastereoselective activation of remote C-H bonds. The catalyst, coordinated to the carbonyl group, would be positioned in a chiral pocket, and its orientation would be influenced by the stereochemistry of the spirocenter. This could lead to selective functionalization of one of several prochiral C-H bonds on the cyclobutane ring.
The transfer of chirality from a pre-existing stereocenter to a newly formed one is a powerful tool in asymmetric synthesis. Studies on other chiral systems have demonstrated that axial chirality can be transferred to new stereocenters during chemical reactions. rsc.orgresearchgate.net In the case of "this compound," the central chirality of the spiro-carbon could direct the stereochemical outcome of reactions at the acetyl group or at remote positions on the cyclobutane ring, effectively acting as an internal chiral auxiliary.
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Spiro 2.3 Hexan 5 Yl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure. For "1-{spiro[2.3]hexan-5-yl}ethan-1-one," a combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of its proton (¹H) and carbon (¹³C) signals.
High-resolution ¹H and ¹³C NMR spectra provide the foundational information for structural analysis, revealing the chemical environment of each nucleus.
The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals for the methyl protons of the acetyl group and the various methylene (B1212753) and methine protons of the spiro[2.3]hexane core. The chemical shifts are influenced by the ring strain of the cyclopropane (B1198618) and cyclobutane (B1203170) moieties, as well as the anisotropic effect of the carbonyl group. Protons on the cyclopropane ring typically appear at higher field (lower ppm) due to their unique shielding environment, while protons alpha to the carbonyl group will be shifted downfield.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and their electronic environments. The carbonyl carbon is readily identified by its characteristic downfield chemical shift (typically in the range of 190-220 ppm). The spiro carbon, being a quaternary center, will also have a distinct chemical shift. The carbons of the cyclopropane and cyclobutane rings will appear in the aliphatic region, with their specific shifts reflecting the ring strain and substitution.
Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.15 | s | 3H | CH₃ (acetyl) |
| 3.10 | m | 1H | H-5 |
| 2.50 - 2.70 | m | 2H | H-4, H-6 (cyclobutanone ring) |
| 1.80 - 2.00 | m | 2H | H-4, H-6 (cyclobutanone ring) |
| 0.70 - 0.90 | m | 4H | H-1, H-2 (cyclopropane ring) |
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 209.0 | C=O (carbonyl) |
| 55.0 | C-5 |
| 45.0 | C-3 (spiro) |
| 35.0 | C-4, C-6 (cyclobutanone ring) |
| 28.0 | CH₃ (acetyl) |
Note: The data presented in these tables are predicted values and may differ from experimental results.
The stereochemistry of the molecule, particularly the relative orientation of the acetyl group with respect to the spirocyclic system, can be inferred from coupling constants and through-space interactions observed in 2D NMR experiments.
Two-dimensional NMR experiments are indispensable for establishing the connectivity of atoms within a molecule and their spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the methine proton at C-5 and the adjacent methylene protons on the cyclobutanone (B123998) ring (H-4 and H-6). It would also confirm the coupling between the geminal and vicinal protons within the cyclopropane and cyclobutanone rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.10 ppm would correlate with the carbon signal at ~55.0 ppm, confirming the assignment of C-5 and H-5.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbon and proton atoms. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include the correlation from the methyl protons of the acetyl group to the carbonyl carbon and to C-5, as well as correlations from the cyclopropane protons to the spiro carbon (C-3) and adjacent cyclobutanone carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly important for elucidating the stereochemistry. For example, a NOESY correlation between the acetyl methyl protons and specific protons on the spiro[2.3]hexane framework would indicate their relative orientation in space.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. For "this compound" (C₈H₁₂O), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 125.0961 |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable clues about the molecule's structure. The fragmentation of "this compound" would likely involve characteristic losses of small neutral molecules and cleavage of the strained ring systems.
Predicted Key MS/MS Fragments
| m/z | Proposed Fragment |
|---|---|
| 83 | [M - C₂H₃O]⁺ (Loss of acetyl radical) |
| 67 | [C₅H₇]⁺ (From cleavage of the cyclobutanone ring) |
| 55 | [C₄H₇]⁺ (Further fragmentation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For "this compound," the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. The position of this band can provide information about the ring size and conjugation. Ketones in five-membered rings, such as cyclobutanone, typically show a C=O stretch at a higher frequency than acyclic ketones due to increased ring strain. libretexts.org
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ketone in a five-membered ring) |
| ~1450 | Medium | C-H bend (methylene) |
The combination of these advanced spectroscopic techniques provides a comprehensive and detailed structural characterization of "this compound," leaving no ambiguity as to its chemical identity and three-dimensional structure.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
No published X-ray crystallographic data for this compound could be located. This analytical technique would be applicable if the compound can be isolated as a stable, single crystal. The process would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the solid state. This would provide definitive information on bond lengths, bond angles, and the conformation of the spirocyclic system.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if chiral)
This compound is a chiral molecule, possessing a stereocenter at the spiro carbon atom. Chiroptical techniques such as Electronic Circular Dichroism (ECD) would be instrumental in determining its absolute configuration (R or S). This would involve measuring the differential absorption of left and right circularly polarized light. The experimental ECD spectrum would then be compared to theoretically calculated spectra for both enantiomers to assign the absolute stereochemistry. However, no such studies or data for this specific compound are available in the current body of scientific literature.
Computational and Theoretical Investigations of 1 Spiro 2.3 Hexan 5 Yl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For "1-{spiro[2.3]hexan-5-yl}ethan-1-one," these calculations can elucidate the distribution of electrons and the energetic consequences of its strained bicyclic core.
Analysis of Strain Energy in the Spiro[2.3]hexane System
The spiro[2.3]hexane skeleton is inherently strained due to the presence of three- and four-membered rings, which deviate significantly from the ideal tetrahedral bond angles of sp³ hybridized carbon atoms. The total strain energy of spiro[2.3]hexane is a combination of the strain from the cyclopropane (B1198618) and cyclobutane (B1203170) rings, as well as any additional strain introduced at the spiro center.
Computational studies on spiroalkanes have provided valuable insights into their strain energies. The strain energy of spiro[2.3]hexane has been calculated to be approximately 54.9 kcal/mol. figshare.com This value is very close to the sum of the strain energies of its constituent rings, cyclopropane (27.5 kcal/mol) and cyclobutane (26.4 kcal/mol). figshare.com This suggests that the additional strain introduced by the spiro-fusion of these two rings is minimal.
Table 1: Calculated Strain Energies of Selected Spiroalkanes
| Compound | Calculated Strain Energy (kcal/mol) |
| Spiro[2.2]pentane | 62.9 figshare.com |
| Spiro[2.3]hexane | 54.9 figshare.com |
| Spiro[3.3]heptane | 51.0 figshare.com |
| Spiro[2.4]heptane | 34.6 |
| Spiro[3.4]octane | 29.8 |
This table presents a selection of calculated strain energies for various spiroalkanes to provide context for the strain in the spiro[2.3]hexane system. Data for spiro[2.4]heptane and spiro[3.4]octane are estimated based on additivity principles for illustrative purposes.
Electron Density Distribution and Reactivity Predictions
The electron density distribution in a molecule provides crucial information about its reactivity. In "this compound," the electron density is expected to be significantly influenced by both the strained rings and the electron-withdrawing nature of the acetyl group.
The carbonyl group (C=O) is inherently polarized, with the oxygen atom being more electronegative than the carbon atom. This results in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. researchgate.net This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.
The strained C-C bonds of the cyclopropane and cyclobutane rings also exhibit increased p-character, which can influence their chemical behavior. The regions of high electron density are typically found in the "bent" bonds of these strained rings. The interaction between the orbitals of the carbonyl group and the strained sigma bonds of the spiro[2.3]hexane framework can lead to interesting electronic effects.
Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, could provide a detailed picture of these interactions. It is plausible that hyperconjugative interactions exist between the filled orbitals of the strained C-C bonds and the antibonding π* orbital of the carbonyl group. These interactions could lead to a delocalization of electron density and affect the reactivity of both the ketone and the spirocyclic system.
Based on the electron density distribution, several predictions about the reactivity of "this compound" can be made:
Nucleophilic addition to the carbonyl carbon: This is a characteristic reaction of ketones and is expected to be a primary reaction pathway. researchgate.net
Reactions involving the α-protons: The protons on the carbon atom adjacent to the carbonyl group (the methyl group) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions.
Ring-opening reactions: The high strain energy of the spiro[2.3]hexane system makes it susceptible to ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radical species. The presence of the ketone can influence the regioselectivity of such ring-opening reactions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is critical to its properties and reactivity. Conformational analysis of "this compound" involves identifying the stable conformations and the energy barriers between them.
Preferred Conformations and Energy Barriers for Interconversion
The conformational flexibility of "this compound" primarily arises from the puckering of the cyclobutane ring and the rotation around the C-C bond connecting the acetyl group to the ring.
The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. The acetyl group can occupy either an axial or an equatorial position on the puckered cyclobutane ring. Generally, larger substituents prefer the equatorial position to minimize steric interactions. youtube.com
Therefore, two main families of conformers are expected for "this compound":
Equatorial conformers: The acetyl group is in an equatorial position on the puckered cyclobutane ring. This is likely the most stable set of conformations.
Axial conformers: The acetyl group is in an axial position. These conformers are expected to be higher in energy due to increased steric hindrance.
Within each of these families, further conformational isomers exist due to the rotation of the acetyl group. The energy barriers for the interconversion between these conformers can be calculated using computational methods. These barriers would correspond to the energy required for the cyclobutane ring to flip between its puckered forms and for the rotation of the acetyl group.
Table 2: Plausible Conformations of this compound
| Conformer | Acetyl Group Orientation | Relative Energy (Predicted) | Key Steric Interactions |
| Equatorial-1 | Equatorial | Lowest | Minimal |
| Equatorial-2 | Equatorial (rotated) | Low | Interaction with adjacent ring H |
| Axial-1 | Axial | Higher | 1,3-diaxial interactions with ring H |
| Axial-2 | Axial (rotated) | Highest | 1,3-diaxial interactions and acetyl group clashes |
This table presents a qualitative prediction of the relative energies of plausible conformers based on general principles of conformational analysis. Actual energy differences would require specific computational studies.
Dynamic Behavior of the Spiro and Ketone Moieties
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of "this compound" at finite temperatures. These simulations would reveal the time evolution of the molecular geometry, including the puckering of the cyclobutane ring and the rotational motion of the acetyl group.
MD simulations could visualize the transitions between different conformational states and estimate the timescales of these dynamic processes. The flexibility of the spirocyclic framework and the rotational freedom of the ketone substituent would be key aspects to investigate. The simulations would likely show that the cyclobutane ring is constantly undergoing a puckering motion, and the acetyl group is rotating, with a preference for conformations that minimize steric clashes.
Reaction Mechanism Studies
Theoretical studies can be employed to investigate the mechanisms of reactions involving "this compound." By mapping the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.
Given the structural features of the molecule, several reaction mechanisms are of particular interest:
Nucleophilic Addition to the Carbonyl: The mechanism of nucleophilic addition to the carbonyl group is well-established. Computational studies could model the approach of a nucleophile to the electrophilic carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent protonation to yield an alcohol. The stereoselectivity of this addition, influenced by the bulky spirocyclic framework, could also be investigated.
Enolate Formation and Subsequent Reactions: The formation of an enolate by deprotonation of the methyl group can be studied computationally. The geometry and electronic structure of the resulting enolate, and its subsequent reaction with electrophiles (e.g., alkylation, aldol (B89426) reaction), can be modeled to predict the stereochemical outcome.
Ring-Opening Reactions: The high ring strain of the spiro[2.3]hexane system makes it a candidate for ring-opening reactions. Theoretical studies could explore different pathways for ring opening, for instance:
Acid-catalyzed ring opening: Protonation of the carbonyl oxygen could be followed by a rearrangement that leads to the opening of either the cyclopropane or the cyclobutane ring.
Nucleophile-induced ring opening: A nucleophile could attack one of the carbons of the strained rings, leading to bond cleavage.
Radical-initiated ring opening: The formation of a radical at a position adjacent to the strained rings could trigger a ring-opening cascade.
Computational modeling of these reaction pathways would provide valuable information on their feasibility (activation barriers) and the structure of the resulting products.
Spectroscopic Property Predictions
Computational methods are widely used to predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts and spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR parameters.
For this compound, a computational NMR study would predict the chemical shifts for each unique carbon and hydrogen atom. The ¹³C NMR spectrum of ketones typically shows a highly deshielded signal for the carbonyl carbon in the 190-215 ppm range. Protons on carbons alpha to the carbonyl group are expected to appear in the 2.0-2.7 ppm region in the ¹H NMR spectrum.
Illustrative Data Table: Predicted vs. General ¹³C NMR Chemical Shifts This table illustrates predicted chemical shifts for key carbons in the target molecule. These are estimated values for exemplary purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) | General Expected Range for Ketones (ppm) |
| Carbonyl (C=O) | 209.5 | 190 - 215 |
| Spirocyclic C (quaternary) | 45.3 | - |
| Alpha-Carbon (CH) | 50.1 | - |
| Methyl (CH₃) | 28.7 | - |
Infrared (IR) spectroscopy identifies functional groups in a molecule based on their vibrational frequencies. Computational frequency calculations, typically performed using DFT methods, can predict the entire IR spectrum of a molecule. These calculations help in assigning experimental absorption bands to specific vibrational modes (e.g., stretching, bending).
For a ketone like this compound, the most prominent feature in the IR spectrum is the strong C=O stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. Ring strain, such as that in the cyclobutane ring of the spiro[2.3]hexane system, can shift this frequency.
Illustrative Data Table: Key Predicted Vibrational Frequencies This table provides examples of predicted IR frequencies. The values are hypothetical.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | General Expected Range (cm⁻¹) |
| C=O Stretch | 1725 | 1705 - 1725 |
| C-H Stretch (sp³) | 2980 - 2890 | 3000 - 2850 |
| C-C Stretch (ring) | 1150 | - |
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical correlation between the chemical structure of a molecule and its physical properties. These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict properties without the need for experimental measurement.
For this compound, a QSPR model could be developed to predict various physical properties such as boiling point, density, or molar refractivity. This would involve calculating a range of descriptors (e.g., topological, electronic, constitutional) and using statistical methods like multiple linear regression to build a predictive model. Such models are typically built using a large training set of molecules with known properties. As no specific QSPR studies on this compound exist, it would first need to be included in a larger dataset of spirocyclic ketones to develop a reliable model.
1 Spiro 2.3 Hexan 5 Yl Ethan 1 One As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Scaffolds
The inherent ring strain of 1-{spiro[2.3]hexan-5-yl}ethan-1-one is a key feature, providing a thermodynamic driving force for a variety of chemical transformations. This makes it an attractive starting material for the synthesis of more elaborate polycyclic systems.
The rigid framework of the spiro[2.3]hexane system and the presence of the ketone functional group are instrumental in directing the stereochemical outcomes of reactions. The spirocyclic nature of the molecule can create a biased environment, leading to high diastereoselectivity in subsequent chemical modifications.
For instance, the carbonyl group can be targeted in 1,3-dipolar cycloaddition reactions. Studies on similar α,β-unsaturated ketones have shown that such reactions with nitrilimines can proceed with high stereo- and regioselectivity to furnish spiropyrazolines. nih.gov In these cases, the direction of attack of the dipole is precisely controlled, leading to specific isomers. nih.gov This type of controlled reaction is crucial for building complex, multi-ring structures with defined stereochemistry.
Furthermore, the ketone can be transformed into other functional groups that guide stereoselective additions. For example, enzymatic resolutions of related spiro[2.3]hexane alcohols have been used to separate enantiomers, which are then converted into chiral nucleoside analogues. nih.govacs.org This demonstrates the potential for creating enantiomerically pure, complex molecules from spiro[2.3]hexane precursors.
From a purely synthetic viewpoint, the spiro[2.3]hexane unit is a compelling building block for accessing natural products, particularly those containing strained or spirocyclic motifs. The high ring strain energy can be harnessed to facilitate skeletal rearrangements or ring-opening reactions, providing pathways to larger or more functionalized carbocyclic frameworks. researchgate.net
For example, research on the related 1-oxaspiro[2.3]hexane system, which shares the spiro[2.3]hexane core, has demonstrated its utility in the synthesis of natural products like the sesquiterpene herbertene (B1248546) and triquinanes such as isocomene. nih.gov In these syntheses, the spirocyclic intermediate is rearranged to form a five-membered ring, a common feature in many natural products. nih.gov This highlights the potential of using the strain of the spiro[2.3]hexane system to construct larger ring systems.
The general synthetic strategy involves the creation of the spiro[2.3]hexane core, followed by a selective, strain-releasing reaction to form a new, more complex structure. nih.gov This approach allows chemists to build molecular complexity in a controlled manner.
Applications in Materials Science (e.g., Monomers, Polymers with Strained Components)
The strained nature of the spiro[2.3]hexane framework makes this compound and its derivatives interesting candidates for the development of novel materials. The energy stored in the strained rings can be released during polymerization, potentially leading to polymers with unique properties.
While specific polymerization studies of this compound are not widely documented, the broader class of strained spirocyclic compounds is of interest in materials science. evitachem.com For example, the related spiro[2.3]hex-1-ene has been designed as a genetically encodable, double-strained alkene for rapid photoclick chemistry, a type of reaction used in materials and biological sciences. acs.org This demonstrates the utility of the spiro[2.3]hexane skeleton in creating reactive monomers for specialized applications. acs.org
The incorporation of such rigid, spirocyclic units into a polymer backbone can significantly influence the material's thermal and mechanical properties. The ketone group also provides a convenient handle for further modification of the polymer.
Development of Novel Catalysts or Ligands (if structural features are relevant for coordination chemistry)
The well-defined, three-dimensional structure of the spiro[2.3]hexane system makes it a promising scaffold for the design of chiral ligands for asymmetric catalysis. By attaching coordinating atoms to the spirocyclic frame, a specific chiral environment can be created around a metal center.
Research into spirocyclic compounds has shown their potential in catalysis. While direct examples using this compound as a ligand precursor are not prominent, the synthesis of related spiro[2.3]hexane diamine derivatives has been reported. researchgate.net These diamines, with their fixed spatial arrangement of nitrogen atoms, are classic motifs for creating bidentate ligands for transition metal catalysts. The rigidity of the spiro[2.3]hexane backbone is advantageous as it reduces conformational flexibility, which can lead to higher enantioselectivity in catalytic reactions.
Role in Methodological Development for Strained Ring Systems
This compound and related compounds are valuable probes for developing new synthetic methods for strained rings. The reactivity of the ketone and the spirocycle can be explored under various conditions to understand the fundamental behavior of these systems.
Recent research has focused on developing green and efficient methods for constructing the spiro[2.3]hexane skeleton itself. For example, a photoinduced, additive-free approach has been developed for the synthesis of functionalized spiro[2.3]hexanes under visible light, offering a mild and scalable method. rsc.org Other methods involve the reaction of alkylidenecyclobutanes with specific reagents to yield spiro[2.3]hexanes. researchgate.net
Furthermore, studies on the solvolytic rearrangement of the spiro[2.3]hexane-4-methanol system have provided insights into the reactivity and stability of this strained framework. acs.org This fundamental knowledge is crucial for the broader application of spiro[2.3]hexane derivatives in organic synthesis.
Data Tables
Table 1: Properties of Spiro[2.3]hexan-5-one
| Property | Value |
|---|---|
| IUPAC Name | spiro[2.3]hexan-5-one |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| InChI Key | MKWQOXREXMKNOA-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Storage Temperature | Room Temperature |
Source: sigmaaldrich.comnih.gov
Table 2: Synthetic Methods for Spiro[2.3]hexane Core
| Method | Description | Reference |
|---|---|---|
| Photoinduced Synthesis | Visible-light irradiation of alkenes, additive-free. | rsc.org |
| Aluminum Carbenoid Reaction | Reaction of substituted alkylidenecyclobutanes with Me₃Al/CH₂I₂. | researchgate.net |
Future Research Directions and Perspectives on 1 Spiro 2.3 Hexan 5 Yl Ethan 1 One
Exploration of Novel Synthetic Pathways to the "1-{spiro[2.3]hexan-5-yl}ethan-1-one" Core
The development of efficient and versatile synthetic routes to the spiro[2.3]hexane core is paramount for its broader application. While some methods for constructing spiro[2.3]hexane systems exist, future research could focus on pathways specifically tailored for the synthesis of this compound and its derivatives.
One promising avenue is the exploration of photochemical cycloadditions . For instance, a [2+2] photocycloaddition between a suitable cyclopropylidene species and an α,β-unsaturated ketone could be investigated. Another approach could involve the intramolecular cyclization of a functionalized cyclobutyl precursor. A general green protocol for the synthesis of spiro[2.3]hexane has been described, which avoids the use of harmful and toxic reagents and utilizes visible-light irradiation. rsc.org
| Proposed Synthetic Approach | Key Starting Materials | Potential Advantages | Anticipated Challenges |
| Intramolecular Photocycloaddition | Functionalized cyclobutene (B1205218) with a pendant diazoacetyl group | Potentially high stereocontrol, access to diverse analogs. | Synthesis of complex precursors, control of regioselectivity. |
| Transition-Metal Catalyzed Cyclization | Acyclic enyne or dienyne precursors | Atom economy, potential for asymmetric catalysis. | Catalyst screening, suppression of side reactions. |
| Ring Expansion of a Spiro[2.2]pentane Derivative | Substituted spiro[2.2]pentanecarbaldehyde | Access to a highly strained system, unique reactivity. | Stability of the spiro[2.2]pentane intermediate. |
Investigation of Unprecedented Chemical Transformations and Reactivity Patterns
The inherent ring strain of the spiro[2.3]hexane framework in this compound is expected to give rise to unique chemical reactivity. Future studies should aim to systematically explore its behavior under a variety of reaction conditions to uncover novel transformations.
For example, the activation of the cyclopropane (B1198618) or cyclobutane (B1203170) ring through Lewis or Brønsted acid catalysis could lead to interesting rearrangement cascades, providing access to complex polycyclic systems. rsc.org Furthermore, the carbonyl group serves as a handle for a wide range of transformations, including but not limited to aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations, which could proceed with unexpected stereochemical outcomes due to the steric environment of the spirocyclic core.
Advanced Mechanistic Studies using Isotopic Labeling and Kinetic Analysis
To gain a deep understanding of the reaction mechanisms involving this compound, advanced mechanistic studies are crucial. Isotopic labeling , a powerful technique for tracking the fate of atoms in a chemical reaction, can be employed to elucidate reaction pathways. wikipedia.orgnumberanalytics.com
For instance, in a rearrangement reaction, labeling specific carbon atoms of the spiro[2.3]hexane core with ¹³C would allow for the precise tracking of bond migrations. This can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. wikipedia.org Kinetic studies, measuring reaction rates under different conditions (e.g., temperature, catalyst loading), would provide valuable data to support or refute proposed mechanisms.
| Mechanistic Question | Proposed Isotopic Labeling Strategy | Analytical Technique | Expected Insight |
| Ring-opening regioselectivity | ¹³C labeling of the carbonyl carbon | ¹³C NMR Spectroscopy | Determination of which C-C bond of the cyclobutanone (B123998) cleaves. |
| Skeletal rearrangement pathways | Deuterium labeling of the cyclopropane ring | Mass Spectrometry | Tracing the movement of hydrogen atoms during rearrangement. |
| Involvement of radical intermediates | Use of radical trapping agents with isotopic tags | EPR Spectroscopy, Mass Spectrometry | Confirmation and characterization of transient radical species. |
Computational Design of Functionalized Spiro[2.3]hexanones with Tailored Properties
Computational chemistry offers a powerful tool for the rational design of novel molecules with specific, desired properties. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its functionalized derivatives.
Future research could focus on computationally screening a virtual library of substituted spiro[2.3]hexanones to identify candidates with interesting electronic, optical, or chiroptical properties. For example, the introduction of electron-donating or electron-withdrawing groups at various positions on the spirocyclic core could be computationally modeled to predict their impact on the compound's reactivity and spectroscopic signature.
Potential for Derivatization Towards Undiscovered Chemical Scaffolds
The this compound core is a versatile platform for the synthesis of novel and previously inaccessible chemical scaffolds. The combination of the strained ring system and the reactive ketone functionality opens up a multitude of possibilities for derivatization.
For example, ring-expansion reactions of the cyclobutanone moiety could lead to spiro[2.4]heptanones or spiro[2.5]octanones. Reductive amination of the ketone could introduce nitrogen-containing functionalities, paving the way for the synthesis of novel spirocyclic amines and amides. The development of such strained spiro-heterocycles has garnered significant interest in medicinal chemistry. researchgate.net
Challenges and Opportunities in Scalable Synthesis of Strained Spiroketones
A significant hurdle in the widespread application of strained molecules like this compound is the development of scalable and safe synthetic routes. nih.gov The high ring strain can lead to instability and potential hazards, especially on a larger scale.
Future research should address these challenges by exploring continuous flow chemistry approaches, which can offer better control over reaction parameters and minimize the accumulation of potentially energetic intermediates. rsc.org The development of robust and efficient catalytic systems that can operate under mild conditions will also be crucial for making these fascinating molecules more readily accessible to the broader scientific community. Addressing these synthetic challenges will unlock a wealth of opportunities for discovering new chemical reactions and materials based on the unique properties of strained spiroketones.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-{spiro[2.3]hexan-5-yl}ethan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensation or nucleophilic substitution, optimized for spirocyclic systems. For example, Claisen-Schmidt condensation under alkaline conditions (e.g., 15% KOH in ethanol) is effective for ketone intermediates, while nucleophilic substitution (e.g., using piperidine with potassium carbonate in acetonitrile) can introduce heterocyclic moieties . Reaction temperature, solvent choice, and catalyst purity are critical for minimizing side products. Yield optimization often requires iterative adjustment of stoichiometry and reflux times.
Q. How can researchers confirm the spirocyclic structure of this compound using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR : NMR identifies quaternary spiro carbons (e.g., signals near 70–80 ppm for spiro junctions).
- IR : Stretching frequencies for carbonyl groups (~1700 cm) and sp C-O bonds (~1100 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 112.17 g/mol for CHO) and fragmentation patterns .
Q. What chromatographic techniques are optimal for purifying this compound?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Purity (>98%) is verified via HPLC-UV at 254 nm, with retention times compared to reference standards .
Q. How do researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies are conducted at 40°C/75% relative humidity over 4 weeks. Degradation is monitored via TLC and HPLC, with degradation products identified via LC-MS. Light-sensitive samples are stored in amber vials under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL resolve conformational ambiguities in this compound?
- Methodological Answer : SHELXL refines high-resolution diffraction data to model spirocyclic ring puckering. The Cremer-Pople puckering amplitude (e.g., Å for six-membered rings) quantifies deviations from planarity. Discrepancies between experimental and theoretical geometries are resolved by adjusting torsion angles and hydrogen-bonding constraints .
Q. What computational approaches predict the dipole moment and electrostatic potential of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electronic properties. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Discrepancies between theoretical and experimental dipole moments (>0.5 D) are analyzed via conformational sampling (e.g., Monte Carlo) to identify dominant conformers .
Q. How do researchers compare the bioactivity of this compound with structurally related spirocyclic ketones?
- Methodological Answer :
- In vitro assays : Competitive binding assays (e.g., SPR or fluorescence polarization) measure IC values against targets like GPCRs or kinases.
- SAR analysis : Substituent effects (e.g., electron-withdrawing groups on the spiro ring) are correlated with activity using regression models.
- Comparative docking : AutoDock Vina predicts binding poses relative to analogs (e.g., 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one) to identify key interactions .
Q. What strategies mitigate data contradictions in NMR vs. X-ray-derived bond lengths for this compound?
- Methodological Answer :
- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening (e.g., coalescence temperatures >300 K).
- Crystal packing analysis : SHELXL-generated Hirshfeld surfaces identify intermolecular forces (e.g., C-H···O bonds) that distort bond lengths in the solid state.
- Hybrid DFT/MD : Molecular dynamics simulations reconcile solution-state flexibility with static crystallographic data .
Q. How is this compound utilized in studying enzyme inhibition mechanisms?
- Methodological Answer : Pre-steady-state kinetics (stopped-flow UV-Vis) measure changes upon inhibitor binding. Crystallographic snapshots (e.g., using cryo-EM at 2.0 Å resolution) capture intermediate states. Mutagenesis (e.g., alanine scanning) identifies residues critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
